4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
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Overview
Description
4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes include Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and palladium-catalyzed arylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can produce biaryl compounds, while oxidation reactions can yield quinones .
Scientific Research Applications
4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 4-(4-Methylphenyl)-4-oxobutanoic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C31H27F3N2O5 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
4-[6-(4-methoxyphenyl)-7-oxo-9-[4-(trifluoromethyl)phenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H27F3N2O5/c1-41-22-12-8-19(9-13-22)30-29-24(16-20(17-26(29)37)18-6-10-21(11-7-18)31(32,33)34)35-23-4-2-3-5-25(23)36(30)27(38)14-15-28(39)40/h2-13,20,30,35H,14-17H2,1H3,(H,39,40) |
InChI Key |
OTKLYAOXWMTOHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origin of Product |
United States |
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